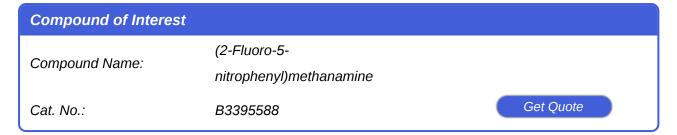


Spectroscopic comparison of (2-Fluoro-5-nitrophenyl)methanamine and its precursors

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Spectroscopic Comparison: (2-Fluoro-5-nitrophenyl)methanamine and Its Precursors

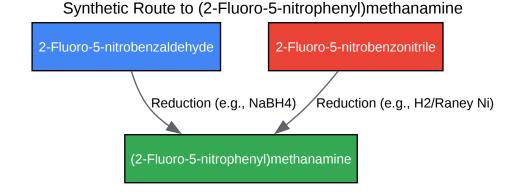
A Detailed Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of the key synthetic intermediate, **(2-Fluoro-5-nitrophenyl)methanamine**, and its common precursors, 2-fluoro-5-nitrobenzaldehyde and 2-fluoro-5-nitrobenzonitrile. Understanding the distinct spectral characteristics of these compounds is crucial for reaction monitoring, quality control, and structural verification in synthetic chemistry and drug development. This report presents a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supported by established experimental protocols.

Synthetic Pathway Overview

(2-Fluoro-5-nitrophenyl)methanamine is commonly synthesized via the reduction of either 2-fluoro-5-nitrobenzaldehyde or 2-fluoro-5-nitrobenzonitrile. The aldehyde precursor is typically reduced using a hydride reagent, while the nitrile precursor can be reduced via catalytic hydrogenation. This synthetic relationship is illustrated in the diagram below.





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A diagram illustrating the synthesis of **(2-Fluoro-5-nitrophenyl)methanamine** from its precursors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **(2-Fluoro-5-nitrophenyl)methanamine** and its precursors.

Table 1: ¹H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
(2-Fluoro-5-nitrophenyl)methanamine	8.13 (dd, J = 6.0, 2.7 Hz, 1H), 8.08 (ddd, J = 9.0, 4.5, 2.7 Hz, 1H), 7.18 (t, J = 9.0 Hz, 1H), 3.98 (s, 2H), 1.75 (s, 2H)
2-Fluoro-5-nitrobenzaldehyde	10.35 (s, 1H), 8.65 (dd, J = 6.3, 2.8 Hz, 1H), 8.45 (ddd, J = 8.9, 4.4, 2.8 Hz, 1H), 7.50 (t, J = 8.9 Hz, 1H)
2-Fluoro-5-nitrobenzonitrile	8.55 (dd, J = 6.0, 2.7 Hz, 1H), 8.40 (ddd, J = 9.0, 4.5, 2.7 Hz, 1H), 7.60 (t, J = 9.0 Hz, 1H)



Table 2: 13C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm
(2-Fluoro-5-nitrophenyl)methanamine	162.5 (d, J = 245 Hz), 148.0, 142.5 (d, J = 8 Hz), 125.0 (d, J = 9 Hz), 124.5 (d, J = 4 Hz), 115.0 (d, J = 22 Hz), 39.5 (d, J = 4 Hz)
2-Fluoro-5-nitrobenzaldehyde	187.5 (d, J = 4 Hz), 165.0 (d, J = 255 Hz), 142.0, 132.0 (d, J = 10 Hz), 129.5 (d, J = 5 Hz), 125.0 (d, J = 25 Hz), 116.5 (d, J = 22 Hz)
2-Fluoro-5-nitrobenzonitrile	164.0 (d, J = 258 Hz), 147.5, 131.0 (d, J = 10 Hz), 128.0 (d, J = 5 Hz), 116.0 (d, J = 23 Hz), 115.5, 105.0 (d, J = 28 Hz)

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound	Key Peaks (cm⁻¹)
(2-Fluoro-5-nitrophenyl)methanamine	3380, 3290 (N-H stretch), 1615 (aromatic C=C), 1580, 1340 (NO ₂ stretch), 1250 (C-N stretch)
2-Fluoro-5-nitrobenzaldehyde	2860, 2760 (C-H aldehyde stretch), 1705 (C=O stretch), 1610 (aromatic C=C), 1575, 1350 (NO ₂ stretch)
2-Fluoro-5-nitrobenzonitrile	2235 (C≡N stretch), 1610 (aromatic C=C), 1585, 1345 (NO₂ stretch)[1][2][3]

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M+)	Key Fragments
(2-Fluoro-5- nitrophenyl)methanamine	170	153, 140, 123, 109
2-Fluoro-5-nitrobenzaldehyde	169	168, 140, 123, 93, 75[4]
2-Fluoro-5-nitrobenzonitrile	166	136, 120, 90[3]



Experimental Protocols

Synthesis of (2-Fluoro-5-nitrophenyl)methanamine from 2-Fluoro-5-nitrobenzaldehyde

To a solution of 2-fluoro-5-nitrobenzaldehyde (1.0 g, 5.91 mmol) in methanol (20 mL) at 0 °C is added sodium borohydride (0.224 g, 5.91 mmol) portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford (2-fluoro-5-nitrophenyl)methanol, which can be further converted to the target amine. For the final step, the intermediate alcohol is converted to an azide and subsequently reduced, or subjected to other amination procedures. A direct reductive amination can also be employed.

Synthesis of (2-Fluoro-5-nitrophenyl)methanamine from 2-Fluoro-5-nitrobenzonitrile

A solution of 2-fluoro-5-nitrobenzonitrile (1.0 g, 6.02 mmol) in methanol (25 mL) is hydrogenated over Raney nickel (approximately 10% by weight) under a hydrogen atmosphere (50 psi) at room temperature for 4 hours. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield **(2-Fluoro-5-nitrophenyl)methanamine**.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer on a potassium bromide (KBr) pellet or as a thin film.
- Mass Spectrometry: Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Conclusion

The spectroscopic data presented provides a clear basis for differentiating **(2-Fluoro-5-nitrophenyl)methanamine** from its aldehyde and nitrile precursors. The presence of



characteristic amine protons in the ¹H NMR, the C-N stretching vibration in the IR spectrum, and the distinct molecular ion peak in the mass spectrum are definitive markers for the final product. In contrast, the aldehyde and nitrile precursors are readily identified by their respective carbonyl and nitrile signals in the IR and their unique fragmentation patterns in mass spectrometry. This comparative guide serves as a valuable resource for chemists involved in the synthesis and characterization of this important pharmaceutical intermediate.

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